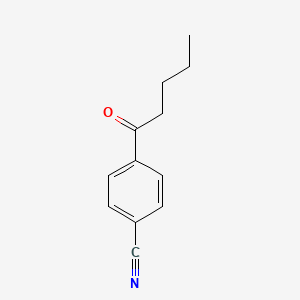

Benzonitrile, 4-(1-oxopentyl)-

Description

Structural Context and Significance of 4-(1-Oxopentyl) Substituent on Benzonitrile (B105546) Scaffolds

The molecular architecture of Benzonitrile, 4-(1-oxopentyl)- is central to its chemical behavior. The molecule is built upon a benzonitrile framework, which is a benzene (B151609) ring substituted with a nitrile group. The 1-oxopentyl group (also known as a pentanoyl group) is attached to the fourth carbon (para-position) of the benzene ring relative to the nitrile.

Both the nitrile and the acyl (ketone) groups are potent electron-withdrawing groups (EWGs). They decrease the electron density of the aromatic ring through a combination of inductive and resonance effects.

Nitrile Group (-C≡N): The cyano group withdraws electron density inductively due to the high electronegativity of the nitrogen atom. It also exerts a powerful resonance-withdrawing effect (-M), delocalizing the ring's π-electrons onto the nitrogen atom.

Acyl Group (-CO(CH₂)₃CH₃): The ketone's carbonyl group also withdraws electrons inductively via the electronegative oxygen atom. Furthermore, it deactivates the ring through resonance by delocalizing π-electrons from the ring onto the oxygen atom.

The placement of these two EWGs in a para-relationship significantly influences the molecule's electronic properties and reactivity. This substitution pattern polarizes the molecule, affecting the chemical shifts of the aromatic protons in NMR spectroscopy and influencing the sites susceptible to nucleophilic or electrophilic attack. The presence of the ketone's carbonyl oxygen provides a site for coordination with Lewis acids or transition metals, a feature exploited in modern catalysis. utexas.edusigmaaldrich.com

Physicochemical Properties

Below is a table summarizing the key properties of Benzonitrile, 4-(1-oxopentyl)-.

| Property | Value | Reference |

| IUPAC Name | 4-pentanoylbenzonitrile | smolecule.com |

| Synonyms | Benzonitrile, 4-(1-oxopentyl)-; 1-(4-cyanophenyl)-1-pentanone | chemicalbook.com |

| CAS Number | 30611-20-2 | smolecule.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₃NO | smolecule.com |

| Molecular Weight | 187.24 g/mol | smolecule.com |

| Canonical SMILES | CCCCC(=O)C1=CC=C(C=C1)C#N | smolecule.com |

| InChI Key | SNDVNNGWNNDYHH-UHFFFAOYSA-N | smolecule.com |

Spectroscopic Data

The structure of the compound can be confirmed by standard spectroscopic methods.

| Spectroscopy | Characteristic Feature | Typical Range / Value (cm⁻¹ for IR, ppm for NMR) | Reference |

| FT-IR | Nitrile (C≡N) stretch | ~2220–2260 (sharp, medium) | utdallas.edu |

| FT-IR | Ketone (C=O) stretch | ~1680–1700 (strong) | wvu.edu |

| ¹H NMR | Aromatic Protons (Ar-H) | Two doublets, ~7.7-8.2 ppm | drugs.ie |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂-CO) | Triplet, ~2.9-3.1 ppm | drugs.ie |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-200 ppm | acs.org |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~118-120 ppm | acs.org |

Foundational Research Perspectives and Methodological Relevance

The synthesis and utility of 4-acylbenzonitriles like Benzonitrile, 4-(1-oxopentyl)- are well-established in organic chemistry, serving as a bridge between foundational reactions and contemporary synthetic methods.

Foundational Synthesis

The primary and most foundational method for the preparation of Benzonitrile, 4-(1-oxopentyl)- is the Friedel-Crafts acylation . iitk.ac.insigmaaldrich.com This electrophilic aromatic substitution reaction involves treating benzonitrile with an acylating agent, such as valeryl chloride or valeric anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.inchemguide.co.uk

Reaction: C₆H₅CN + CH₃(CH₂)₃COCl + AlCl₃ → C₆H₄(CN)(CO(CH₂)₃CH₃) + HCl

While effective, the reaction requires careful control, as the starting material, benzonitrile, is strongly deactivated by the electron-withdrawing nitrile group, which can make Friedel-Crafts reactions challenging. sigmaaldrich.com Alternative synthetic routes may involve the reaction of organometallic reagents with 4-cyanobenzoyl chloride or the oxidation of a corresponding secondary alcohol. Research has confirmed that ketones of this type can be prepared from aryl nitriles or via Friedel-Crafts acylation. nih.gov

Methodological Relevance in Synthesis

Benzonitrile, 4-(1-oxopentyl)- is a methodologically relevant compound due to its status as a versatile bifunctional intermediate. The two functional groups can be selectively transformed to create a wide array of derivatives.

Reactivity of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form 4-pentanoylbenzoic acid or the corresponding amide. chemicalbook.comacs.org It can also be reduced to a 4-(aminomethyl)phenyl pentyl ketone, introducing a primary amine for further functionalization.

Reactivity of the Ketone Group: The ketone carbonyl is susceptible to reduction, for example, using sodium borohydride (B1222165) to yield a secondary alcohol, or can be completely reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reductions. chemguide.co.uk It also undergoes standard nucleophilic additions.

Ketone-Directed C-H Functionalization: In modern synthetic chemistry, the ketone functionality has gained significant relevance as a directing group for transition-metal-catalyzed C-H functionalization. utexas.edusioc-journal.cn The Lewis basic oxygen atom of the carbonyl can coordinate to a metal center (e.g., Ruthenium, Palladium, Rhodium), positioning the catalyst to selectively activate and functionalize the C-H bonds at the ortho-position relative to the ketone. sigmaaldrich.comrsc.org This strategy allows for the construction of new C-C and C-heteroatom bonds at a traditionally unreactive site, providing a powerful tool for rapidly increasing molecular complexity. sioc-journal.cn This makes substrates like 4-pentanoylbenzonitrile valuable for creating highly substituted aromatic structures.

The compound's dual functionality and predictable reactivity make it a useful building block in medicinal chemistry and materials science, where substituted benzonitrile and aryl ketone motifs are common. smolecule.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

30611-20-2 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-pentanoylbenzonitrile |

InChI |

InChI=1S/C12H13NO/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3 |

InChI Key |

SNDVNNGWNNDYHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzonitrile, 4 1 Oxopentyl and Its Derivatives

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the benzonitrile (B105546) ring is critical. Regioselective functionalization ensures that the incoming chemical groups are attached at the correct position, which is paramount for the compound's final properties and reactivity.

Alkylation Reactions at the Benzonitrile Core

Direct alkylation of the benzonitrile core represents one pathway to introduce the pentanoyl group. smolecule.com However, controlling the position of alkylation on the aromatic ring can be challenging. To achieve regioselectivity, particularly at the para-position, chemists often employ directing groups. These are chemical entities temporarily attached to the molecule that guide the incoming alkyl group to the desired location. For instance, a pivalophenone N–H imine group can serve as a benzonitrile surrogate, directing cobalt-catalyzed C-H alkylation to the ortho position before being converted to the nitrile. rsc.orgnih.gov Another approach involves the cross-coupling of a terephthalonitrile (B52192) dianion with a neutral aromatic nitrile, followed by alkylation of the resulting anionic intermediate. beilstein-journals.org

Carbonylation Strategies for Ketone Moiety Introduction

Carbonylation reactions offer a powerful method for introducing the ketone functionality. nih.gov These reactions typically involve the use of carbon monoxide and a transition metal catalyst, often palladium-based. nih.govthieme-connect.de The palladium catalyst facilitates the insertion of carbon monoxide into an aryl-metal bond, which can be formed from an aryl halide. nih.govthieme-connect.de The resulting acyl-metal complex can then react with a suitable nucleophile to form the ketone. For example, palladium-catalyzed carbonylation of aryl halides in the presence of organometallic reagents can yield unsymmetrical ketones. thieme-connect.de Oxidative carbonylation of aryl boronic acids provides an alternative route to symmetrical diaryl ketones at atmospheric pressure. liv.ac.uk

| Method | Catalyst System | Substrates | Key Features |

| Palladium-Catalyzed Carbonylation | Palladium complexes | Aryl halides, organometallic reagents | Versatile for unsymmetrical ketones. thieme-connect.de |

| Oxidative Carbonylation | Pd(OAc)₂, DPPP | Aryl boronic acids | Mild conditions, atmospheric CO pressure for symmetrical ketones. liv.ac.uk |

| Carbonylative Suzuki-Miyaura Coupling | Palladium-based | ortho-disubstituted aryl iodides, aryl boronic acids | Effective for sterically hindered ketones. organic-chemistry.org |

Grignard Reagent Applications in Carbonyl Formation

Grignard reagents are highly reactive organomagnesium compounds that are excellent nucleophiles. mnstate.eduleah4sci.com They can react with nitriles to form ketones. leah4sci.com In the synthesis of Benzonitrile, 4-(1-oxopentyl)-, a Grignard reagent derived from a pentyl halide can be reacted with a protected 4-cyanobenzaldehyde (B52832) or a related derivative. The Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine then yields the desired ketone. libretexts.org This method is a classic and reliable way to form carbon-carbon bonds and introduce the 1-oxopentyl group. mnstate.edulibretexts.org

Controlled Oxidation of Precursors to Incorporate the 1-Oxopentyl Group

Another synthetic strategy involves the controlled oxidation of a suitable precursor, such as 4-pentylbenzonitrile. The methylene (B1212753) group attached to the aromatic ring is particularly susceptible to oxidation. ambeed.comlibretexts.org Various oxidizing agents can be employed for this transformation, including chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). ambeed.comnumberanalytics.com The reaction conditions must be carefully controlled to ensure that the oxidation stops at the ketone stage and does not proceed to the carboxylic acid. asianpubs.org A combination of CrO₃ and ceric sulfate (B86663) (Ce(SO₄)₂) has been shown to be an effective and economical system for oxidizing alkylbenzenes to ketones with high yields. asianpubs.org

| Oxidizing Agent/System | Substrate | Product | Key Advantages/Disadvantages |

| CrO₃ / Ce(SO₄)₂ | 4-Pentylbenzonitrile | Benzonitrile, 4-(1-oxopentyl)- | High yields, little by-products. asianpubs.org |

| KMnO₄ | 4-Pentylbenzonitrile | Benzonitrile, 4-(1-oxopentyl)- or 4-benzoylbenzoic acid | Strong oxidant, can lead to over-oxidation to carboxylic acid. libretexts.org |

| O₂ with Co/Mn catalysts | 4-Pentylbenzonitrile | Benzonitrile, 4-(1-oxopentyl)- | Environmentally friendly, often used in industrial autoxidation. numberanalytics.com |

Nitrile Group Transformations for Diverse Chemical Entities

The nitrile group of Benzonitrile, 4-(1-oxopentyl)- is a versatile functional group that can be transformed into other valuable chemical entities, expanding the synthetic utility of the parent molecule.

Selective Reduction Pathways to Amines

The selective reduction of the nitrile group to a primary amine is a crucial transformation, as amines are important building blocks in medicinal chemistry. google.com A significant challenge in this reduction is to avoid the simultaneous reduction of the ketone group. Catalytic hydrogenation is a common method, and various catalyst systems have been developed to achieve this selectivity. acs.orgacs.org For instance, well-defined manganese pincer complexes have been shown to effectively catalyze the hydrogenation of nitriles with good functional group tolerance, leaving ketone groups intact. acs.orgacs.org Another approach involves the use of a reagent system comprising cobalt chloride and an alkali metal borohydride (B1222165), which enables the selective reduction of a nitrile group in the presence of other reducible functionalities. google.com

Hydrolytic Routes to Amides and Carboxylic Acids

The nitrile functionality of Benzonitrile, 4-(1-oxopentyl)- is a versatile precursor that can be selectively hydrolyzed to either the corresponding primary amide, 4-(1-oxopentyl)benzamide, or the carboxylic acid, 4-(1-oxopentyl)benzoic acid. The choice of product is dictated by the reaction conditions, including the nature of the catalyst (acidic, basic, or enzymatic) and the temperature.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as sulfuric or hydrochloric acid, the nitrile group undergoes protonation, followed by nucleophilic attack by water. This process typically proceeds through the amide intermediate. To isolate the amide, carefully controlled conditions with stoichiometric amounts of water are often required. Forcing conditions, such as elevated temperatures and excess water, will drive the hydrolysis to completion, yielding the carboxylic acid.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, commonly employing sodium or potassium hydroxide (B78521), is an effective method for converting nitriles to carboxylic acids. researchgate.net The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting amide intermediate is rapidly hydrolyzed further under the basic conditions to the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. Similar to acid-catalyzed routes, isolating the amide can be challenging due to its reactivity under the reaction conditions.

The following table summarizes typical laboratory conditions for the hydrolysis of aryl nitriles, which are applicable to Benzonitrile, 4-(1-oxopentyl)-.

| Target Product | Reagent | Typical Conditions | Final Product |

| Amide | H₂SO₄ (conc.) | Controlled temperature, limited H₂O | 4-(1-oxopentyl)benzamide |

| Carboxylic Acid | NaOH (aq.) then H₃O⁺ | Reflux | 4-(1-oxopentyl)benzoic acid |

| Carboxylic Acid | HCl (aq.) | Reflux | 4-(1-oxopentyl)benzoic acid |

Chemoenzymatic and Stereoselective Synthesis of Benzonitrile Derivatives

While Benzonitrile, 4-(1-oxopentyl)- is an achiral molecule, its structure provides an excellent platform for the synthesis of chiral derivatives through stereoselective modifications. Chemoenzymatic methods, which couple the selectivity of biological catalysts with traditional chemical reactions, are particularly powerful for this purpose. nih.gov These strategies can introduce chirality at either the pentanoyl side chain or the aromatic ring.

Stereoselective Reduction of the Carbonyl Group: The ketone of the pentanoyl group is a prime target for stereoselective reduction to a secondary alcohol, yielding chiral (R)- or (S)-4-(1-hydroxypentyl)benzonitrile. This transformation can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs). For example, ADHs from organisms like Rhodococcus ruber (ADH-A) are known to produce (S)-alcohols, while other engineered ADHs can yield the corresponding (R)-enantiomers with high conversion and selectivity. nih.gov This enzymatic reduction provides access to enantiopure alcohol derivatives that are valuable chiral building blocks.

Regio- and Stereoselective Dihydroxylation of the Aromatic Ring: Another advanced chemoenzymatic strategy involves the dihydroxylation of the aromatic ring. Toluene (B28343) dioxygenase (TDO) and related enzymes can catalyze the cis-dihydroxylation of substituted benzonitriles. researchgate.net Applying this to Benzonitrile, 4-(1-oxopentyl)- would result in the formation of a chiral cis-dihydrodiol derivative. These enzymatic reactions are noted for their high regio- and enantioselectivity, offering a route to complex chiral structures that are difficult to access through conventional chemical synthesis. researchgate.net The resulting diols are versatile intermediates for further synthetic elaborations.

The table below outlines potential chemoenzymatic transformations for generating chiral derivatives from Benzonitrile, 4-(1-oxopentyl)-.

| Transformation Type | Enzyme/Catalyst | Target Site | Product Type | Typical Selectivity |

| Ketone Reduction | Alcohol Dehydrogenase (ADH) | Pentanoyl C=O | Chiral Secondary Alcohol | >99% ee nih.gov |

| cis-Dihydroxylation | Toluene Dioxygenase (TDO) | Aromatic Ring | Chiral cis-dihydrodiol | High ee% researchgate.net |

These chemoenzymatic and stereoselective methods highlight the modern synthetic approaches available to transform a simple achiral precursor like Benzonitrile, 4-(1-oxopentyl)- into a diverse array of high-value, optically active derivatives. mdpi.com

Elucidation of Chemical Reactivity and Derivatization Pathways of Benzonitrile, 4 1 Oxopentyl

Reactions Involving the Pentylketone Moiety

The pentylketone group, an acyl substituent on the benzene (B151609) ring, is a key site for chemical modification. Its carbonyl center is electrophilic and the adjacent α-carbons possess acidic protons, allowing for a range of reactions.

Controlled Oxidation Reactions

The ketone functionality of Benzonitrile (B105546), 4-(1-oxopentyl)- can be transformed into an ester through controlled oxidation, most notably via the Baeyer-Villiger oxidation. purechemistry.orgwikipedia.org This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or other reagents like hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The reaction proceeds through the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

For 4-(1-oxopentyl)benzonitrile, the two groups attached to the carbonyl are a 4-cyanophenyl group (an aryl group) and a butyl group (a primary alkyl group). Based on the established migratory preferences, the 4-cyanophenyl group has a higher migratory aptitude than the primary butyl group. organic-chemistry.org Consequently, the oxidation is expected to yield predominantly butyl 4-cyanobenzoate.

Table 1: Regioselectivity in Baeyer-Villiger Oxidation of Benzonitrile, 4-(1-oxopentyl)-

| Migrating Group 1 | Migrating Group 2 | Migratory Aptitude Order | Predicted Major Product |

|---|

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the pentylketone moiety is susceptible to attack by various nucleophiles. These reactions are fundamental for creating new carbon-carbon bonds and introducing new functional groups.

Grignard Reaction: Organomagnesium halides (Grignard reagents) readily add to the carbonyl group to form alcohols. organic-chemistry.org Reaction of Benzonitrile, 4-(1-oxopentyl)- with a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) followed by acidic workup would yield a tertiary alcohol. adichemistry.comlibretexts.org This pathway provides an effective method for introducing a variety of alkyl or aryl substituents at the carbonyl position.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. libretexts.orgwikipedia.org The reaction employs a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the carbonyl carbon. masterorganicchemistry.com The resulting intermediate collapses to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Applying this reaction to Benzonitrile, 4-(1-oxopentyl)- would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 4-(1-pentenyl)benzonitrile derivatives. The Wittig reaction is highly versatile as the ylide can be varied to introduce different substituted alkylidene groups. libretexts.orgwikipedia.org

Transformations of the Nitrile Functionality

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical entities, primarily through reductive or cycloaddition pathways.

Reductive Transformations

The nitrile and ketone groups present in Benzonitrile, 4-(1-oxopentyl)- can both be reduced, and selective reduction is often achievable by choosing appropriate reagents and conditions.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup, effectively accomplishes this transformation. chemistrysteps.comchemguide.co.ukdoubtnut.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or Raney nickel, also reduces nitriles to primary amines. chemguide.co.ukresearchgate.net It is important to note that LiAlH₄ will also reduce the ketone group to a secondary alcohol. doubtnut.com Therefore, if only the nitrile is to be reduced, the ketone must first be protected.

Reduction of the Ketone Group: For the selective reduction of the carbonyl group to a methylene group (-CH₂-), preserving the nitrile functionality, classic methods like the Wolff-Kishner or Clemmensen reductions are employed.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgalfa-chemistry.com The driving force is the evolution of nitrogen gas. wikipedia.org These strongly basic conditions are compatible with the nitrile group.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgbyjus.com It is particularly effective for aryl-alkyl ketones. byjus.commedium.com However, the strongly acidic conditions can potentially lead to the hydrolysis of the nitrile group to a carboxylic acid, which may be an undesired side reaction.

Table 2: Common Reductive Transformations for Bifunctional Benzonitriles

| Reagent/Reaction | Target Functional Group | Product Functional Group | Notes |

|---|---|---|---|

| LiAlH₄ | Nitrile & Ketone | Primary Amine & Secondary Alcohol | Reduces both groups. doubtnut.com |

| H₂ / Metal Catalyst | Nitrile | Primary Amine | Can also reduce the ketone under certain conditions. chemguide.co.uk |

| Wolff-Kishner (N₂H₄, KOH) | Ketone | Methylene (-CH₂-) | Basic conditions; nitrile group is stable. wikipedia.org |

Cycloaddition Reactions of Benzonitrile Derivatives

The nitrile group itself is not typically reactive in cycloadditions, but it can be readily converted into a highly reactive 1,3-dipole, the nitrile oxide. Benzonitrile N-oxides are valuable intermediates in [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) to synthesize five-membered heterocyclic rings. nih.govnist.gov

The derivatization pathway for Benzonitrile, 4-(1-oxopentyl)- would involve a two-step sequence:

Formation of the Nitrile Oxide: The parent compound would first be converted to the corresponding hydroxamoyl chloride by reaction with hydroxylamine (B1172632) followed by chlorination. Subsequent treatment with a base eliminates HCl to generate the 4-(1-oxopentyl)benzonitrile N-oxide in situ.

[3+2] Cycloaddition: The generated nitrile oxide can then react with a variety of dipolarophiles, such as alkenes or alkynes, to form isoxazolines or isoxazoles, respectively. The introduction of bulky ortho-substituents on the benzonitrile ring can enhance the stability of the nitrile N-oxide intermediate. acs.org

Aromatic Ring Functionalization and Substitution Chemistry

Further substitution on the aromatic ring of Benzonitrile, 4-(1-oxopentyl)- is governed by the electronic properties of the two existing substituents: the pentanoyl (acyl) group and the nitrile (cyano) group. Both of these groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution (SEAr) reactions. minia.edu.eguomustansiriyah.edu.iqwikipedia.org

The deactivating nature arises because both groups withdraw electron density from the benzene ring through a combination of inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.in The meta-directing effect can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex) formed upon attack by an electrophile. minia.edu.eglkouniv.ac.in For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly destabilized arrangement. lkouniv.ac.in In contrast, meta attack avoids this unfavorable configuration, making the intermediate for meta substitution less unstable and therefore favored. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group at one of the meta positions (C3 or C5) relative to the existing substituents. Studies on the nitration of benzonitrile have shown a strong preference for the meta-isomer. cardiff.ac.ukrsc.org

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding meta-halogenated product. google.comstudymind.co.uk

Therefore, electrophilic functionalization of Benzonitrile, 4-(1-oxopentyl)- is predicted to occur selectively at the positions meta to the acyl and nitrile groups.

Advanced Spectroscopic Characterization and Structural Analysis in Benzonitrile Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified, each producing a characteristic spectral signature.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For "Benzonitrile, 4-(1-oxopentyl)-", the key functional groups—nitrile, ketone, aromatic ring, and alkyl chain—give rise to distinct and identifiable absorption bands.

The nitrile (C≡N) stretching vibration is a particularly sharp and diagnostically useful peak, typically appearing in a region with few other absorptions. spectroscopyonline.comspectroscopyonline.com Studies on benzonitrile (B105546) and its derivatives consistently show this peak around 2230 cm⁻¹. frontiersin.orgnist.gov The carbonyl (C=O) stretch of the ketone is another prominent feature, expected to produce a strong, sharp absorption band. The exact position is sensitive to the electronic environment, but for an aryl alkyl ketone, it is typically found in the range of 1685-1700 cm⁻¹.

The spectrum also contains information about the hydrocarbon framework. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group are expected just below this value. The para-substitution pattern on the benzene (B151609) ring often gives rise to a characteristic C-H out-of-plane bending (wagging) vibration in the 800-850 cm⁻¹ region, which is part of the larger "fingerprint region" (1600-600 cm⁻¹) where the unique pattern of peaks allows for definitive identification. redalyc.org

Table 1: Predicted FT-IR Spectral Data for Benzonitrile, 4-(1-oxopentyl)-

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~2230 | Medium, Sharp | C≡N Nitrile Stretch |

| ~1690 | Strong, Sharp | C=O Ketone Stretch |

| ~1605, 1500 | Medium-Weak | Aromatic C=C Ring Stretch |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman-active. For "Benzonitrile, 4-(1-oxopentyl)-", Raman spectroscopy is particularly effective for observing the nitrile and aromatic ring vibrations.

The C≡N stretch is typically a very strong and sharp band in the Raman spectrum of nitriles, often appearing around 2230 cm⁻¹, similar to its position in the IR spectrum. anton-paar.comchemicalbook.comspectroscopyonline.com Symmetrical vibrations of the benzene ring, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. This includes the characteristic ring "breathing" mode. The carbonyl (C=O) stretch is also Raman-active and would be expected in the 1680-1700 cm⁻¹ range. anton-paar.com

Table 2: Predicted Raman Spectral Data for Benzonitrile, 4-(1-oxopentyl)-

| Raman Shift (cm⁻¹) | Intensity | Vibration Assignment |

|---|---|---|

| ~2230 | Strong, Sharp | C≡N Nitrile Stretch |

| ~1690 | Medium | C=O Ketone Stretch |

| ~1605 | Strong | Aromatic C=C Ring Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "Benzonitrile, 4-(1-oxopentyl)-", the spectrum can be divided into aromatic and aliphatic regions.

The para-substituted benzene ring creates a symmetrical AA'BB' spin system, resulting in two distinct signals, each integrating to 2H. These appear as doublets in the downfield aromatic region (typically δ 7.0-8.5 ppm). The protons closer to the electron-withdrawing ketone and nitrile groups would be expected to resonate at a higher chemical shift compared to standard benzene (δ 7.36 ppm). sigmaaldrich.com

The pentyl chain gives rise to a series of signals in the upfield aliphatic region. The methylene (B1212753) (-CH₂-) group adjacent to the carbonyl (C=O) is the most deshielded of the aliphatic protons and would appear as a triplet. The terminal methyl (-CH₃) group would appear as a triplet further upfield. The remaining two methylene groups in the middle of the chain would likely appear as overlapping multiplets.

Table 3: Predicted ¹H NMR Spectral Data for Benzonitrile, 4-(1-oxopentyl)- (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.95 | d | 2H | Aromatic (Ha) |

| ~7.75 | d | 2H | Aromatic (Hb) |

| ~2.95 | t | 2H | -CO-CH₂ -CH₂- |

| ~1.75 | m | 2H | -CO-CH₂-CH₂ -CH₂- |

| ~1.40 | m | 2H | -CH₂-CH₂ -CH₃ |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The spectrum for "Benzonitrile, 4-(1-oxopentyl)-" would show distinct signals for the carbonyl, nitrile, aromatic, and aliphatic carbons.

The ketone carbonyl carbon (C=O) is highly deshielded and gives a characteristic signal far downfield, typically above δ 195 ppm. rsc.org The nitrile carbon (C≡N) appears in the δ 115-120 ppm range. chemicalbook.com Due to the para-substitution, four signals are expected for the aromatic carbons: two for the carbons bearing substituents (quaternary) and two for the carbons bearing protons. The aliphatic carbons of the pentyl chain would appear in the upfield region (δ 10-40 ppm).

Table 4: Predicted ¹³C NMR Spectral Data for Benzonitrile, 4-(1-oxopentyl)- (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~199.0 | C =O (Ketone) |

| ~138.0 | Aromatic (Quaternary, C-CO) |

| ~132.5 | Aromatic (CH) |

| ~129.0 | Aromatic (CH) |

| ~118.0 | C ≡N (Nitrile) |

| ~116.0 | Aromatic (Quaternary, C-CN) |

| ~38.0 | -C O-CH₂- |

| ~26.5 | -CO-CH₂-C H₂- |

| ~22.5 | -CH₂-C H₂-CH₃ |

While direct analysis of "Benzonitrile, 4-(1-oxopentyl)-" does not involve silicon, heteronuclear NMR techniques could be applied to its derivatives for further structural confirmation or to study its reactivity. For instance, if the ketone functional group were to be reduced to an alcohol and subsequently protected with a silyl (B83357) group (e.g., trimethylsilyl), ²⁹Si NMR spectroscopy could be employed.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For Benzonitrile, 4-(1-oxopentyl)-, the exact mass can be calculated and then compared to the experimentally measured value to confirm its composition. The molecular formula for Benzonitrile, 4-(1-oxopentyl)- is C12H13NO. The expected exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).

| Parameter | Value |

| Molecular Formula | C12H13NO |

| Calculated Exact Mass | 187.0997 g/mol |

| Monoisotopic Mass | 187.0997 u |

The fragmentation of Benzonitrile, 4-(1-oxopentyl)- in the mass spectrometer would likely proceed through characteristic pathways. A primary fragmentation event would be the cleavage of the acyl group, leading to the formation of a stable acylium ion and a benzonitrile radical cation, or vice versa. Another significant fragmentation would involve the loss of the butyl group from the pentanoyl substituent.

While classic electron ionization (EI) is effective, "soft" ionization techniques are crucial for analyzing molecules that are prone to fragmentation. Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two such methods that are particularly useful for obtaining molecular ion information from complex organic molecules.

In FAB, the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as xenon or argon). This process imparts energy to the matrix, which then transfers protons to the analyte molecules, resulting in the formation of protonated molecules [M+H]⁺ that are readily detected.

MALDI-TOF involves embedding the analyte in a crystalline matrix that strongly absorbs laser light at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte molecules into the gas phase as intact, ionized species. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio with high precision.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, which are directly related to its structure and bonding.

The UV-Vis spectrum of Benzonitrile, 4-(1-oxopentyl)- is expected to show absorption bands characteristic of the benzonitrile chromophore. The benzonitrile moiety typically exhibits two main absorption bands in the ultraviolet region. These correspond to the π → π* transitions of the aromatic ring. The presence of the acyl group as a substituent on the benzene ring can cause a shift in the position and intensity of these absorption maxima (λmax). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, provides information about the electronic interaction between the substituent and the aromatic ring.

| Transition | Typical λmax (Benzonitrile) | Expected Effect of 4-(1-oxopentyl) group |

| π → π* (Primary) | ~224 nm | Bathochromic shift and hyperchromic effect |

| π → π* (Secondary) | ~271 nm | Bathochromic shift and hyperchromic effect |

The carbonyl group within the 1-oxopentyl substituent can also exhibit a weak n → π* transition, which would likely be observed at longer wavelengths, but may be obscured by the more intense π → π* transitions of the aromatic ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While benzonitrile itself is weakly fluorescent, the introduction of substituents can significantly alter its fluorescence properties. The 4-(1-oxopentyl)- group, being an electron-withdrawing group, might influence the fluorescence quantum yield and the emission wavelength. To predict the exact fluorescence behavior, experimental data would be required. The study of its fluorescence properties could provide insights into the excited state dynamics of the molecule.

Computational Chemistry and Quantum Mechanical Investigations of Benzonitrile, 4 1 Oxopentyl

Electronic Structure Theory Applications

Electronic structure theory is a fundamental tool in computational chemistry for determining the arrangement of electrons in a molecule and predicting its properties. escholarship.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this domain. researchgate.netq-chem.com

Density Functional Theory (DFT) has become a predominant method for computing the electronic structure of chemical systems due to its favorable balance of computational cost and accuracy. escholarship.orgresearchgate.net It is particularly effective for predicting the ground-state properties of molecules, which represent their most stable, lowest-energy state. aps.org These properties include optimized molecular geometry (bond lengths and angles), electronic energy, and dipole moments.

For the parent molecule, benzonitrile (B105546), DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to determine its optimized structural parameters. sphinxsai.com These calculations provide a theoretical model of the molecule's geometry. For instance, the bond length between the carbon atom of the benzene (B151609) ring and the carbon atom of the cyano group is a key parameter. Similarly, the bond angles within the aromatic ring and those involving the nitrile substituent are defined. Such calculations would be the foundational step for any theoretical investigation into Benzonitrile, 4-(1-oxopentyl)-, allowing for a precise 3D model from which other properties can be computed. The addition of the 4-(1-oxopentyl) group would be expected to induce minor changes in the geometry of the benzonitrile moiety due to electronic and steric effects.

Table 1: Representative Optimized Geometric Parameters for Benzonitrile (Calculated) This table illustrates the type of data obtained from DFT geometry optimization for the parent compound, benzonitrile.

| Parameter | Description | Calculated Value (Å or °) |

| C-C (ring) | Average carbon-carbon bond length in the benzene ring | ~1.39 Å |

| C-H | Carbon-hydrogen bond length on the benzene ring | ~1.08 Å |

| C-CN | Bond length between the ring and the nitrile carbon | ~1.45 Å |

| C≡N | Bond length of the nitrile group | ~1.15 Å |

| C-C-C (ring) | Angle within the benzene ring | ~120° |

Note: The values are approximate and representative of typical DFT results for benzonitrile. Exact values can vary with the specific functional and basis set used.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method, meaning it is derived directly from theoretical principles without the inclusion of experimental data. scirp.org It solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in a static electric field generated by the other electrons. q-chem.com

In studies of benzonitrile and its derivatives, the HF method is often used in conjunction with DFT. sphinxsai.comnii.ac.jp A primary reason for this is to provide a baseline for comparison. While computationally less intensive than more advanced methods, HF systematically tends to overestimate certain properties, such as the energy gap between molecular orbitals, because it does not fully account for electron correlation. unl.edu Comparing HF results with those from DFT and with experimental data helps researchers to better understand the electronic structure and to gauge the accuracy of their computational models. sphinxsai.com For a molecule like Benzonitrile, 4-(1-oxopentyl)-, an initial HF calculation would provide a primary approximation of its molecular orbitals and energy levels.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra from first principles, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the stretching, bending, and other vibrational modes of a molecule. Each vibrational mode has a characteristic frequency, and a collection of these modes forms the molecule's vibrational spectrum.

Computational chemists can simulate these spectra by first calculating the optimized geometry of a molecule and then computing the second derivatives of the energy with respect to atomic displacements. sxu.edu.cn This process yields a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. sxu.edu.cn Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. nii.ac.jpsxu.edu.cn

For benzonitrile, extensive studies have compared FT-IR and FT-Raman spectra with frequencies calculated using both DFT (B3LYP) and HF methods. sphinxsai.com This comparison allows for a complete assignment of the fundamental vibrational modes. sphinxsai.comresearchgate.net For example, the characteristic C≡N stretching vibration in benzonitrile is a strong, sharp band in the IR spectrum, and its position is well-reproduced by scaled quantum chemical calculations. nii.ac.jp Similar computational analysis on Benzonitrile, 4-(1-oxopentyl)- would be crucial for interpreting its experimental IR and Raman spectra, helping to identify the vibrations associated with the pentanoyl group in addition to the benzonitrile framework.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Benzonitrile This table shows a comparison between experimentally observed and computationally calculated vibrational frequencies for the parent molecule, demonstrating the validation process.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |

| ν(C≡N) | 2229 | 2235 | C≡N stretch |

| ν(C-H) | 3071 | 3075 | Aromatic C-H stretch |

| β(C-H) | 1179 | 1180 | In-plane C-H bend |

| γ(C-H) | 758 | 760 | Out-of-plane C-H bend |

Source: Data adapted from spectroscopic studies of benzonitrile. sphinxsai.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. ossila.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that corresponds to the lowest energy electronic excitation possible for the molecule. ossila.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is relevant for applications in electronics and photonics. d-nb.info Calculations of HOMO-LUMO energies for benzonitrile have been performed using both DFT and HF methods. sphinxsai.comresearchgate.net These calculations show that charge transfer can occur within the molecule upon excitation. sphinxsai.com For Benzonitrile, 4-(1-oxopentyl)-, the presence of the carbonyl (C=O) group, which is an electron-withdrawing group, and the alkyl chain would influence the energies of the HOMO and LUMO orbitals compared to unsubstituted benzonitrile. Computational analysis would reveal how these substituents modify the electronic distribution and the energy gap.

Table 3: Calculated Frontier Orbital Energies for Benzonitrile This table presents typical calculated energy values for the frontier orbitals of the parent molecule, benzonitrile, illustrating the data derived from electronic structure calculations.

| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| HF/6-311G(d,p) | -9.8 | 1.5 | 11.3 |

| DFT/B3LYP/6-311G(d,p) | -7.2 | -1.8 | 5.4 |

Source: Data adapted from computational studies of benzonitrile. sphinxsai.comunl.eduresearchgate.net

Reaction Mechanism Elucidation and Energetic Profiles

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and elucidate the step-by-step mechanism by which reactants are converted into products. arxiv.orgtdx.cat

For a molecule like Benzonitrile, 4-(1-oxopentyl)-, several reaction pathways could be of interest. These include nucleophilic addition to the carbonyl carbon of the pentanoyl group, reduction of the ketone, or reduction of the nitrile group to a primary amine. While specific computational studies elucidating the reaction mechanisms and energetic profiles for Benzonitrile, 4-(1-oxopentyl)- were not identified in the surveyed literature, the methodology to do so is well-established.

A typical investigation would involve using DFT to calculate the energies of the reactants, products, any intermediates, and the transition states connecting them. The difference in energy between the reactants and the highest-energy transition state determines the activation energy, which is a key factor governing the reaction rate. Such studies provide deep chemical insight that can be used to optimize reaction conditions or to design novel synthetic routes.

Transition State Analysis in Catalytic Cycles

Transition state analysis is a cornerstone of computational catalysis, enabling the elucidation of reaction mechanisms and the identification of rate-determining steps. By calculating the energy of intermediates and transition states, a complete energy profile of a catalytic cycle can be constructed.

While a specific catalytic cycle for Benzonitrile, 4-(1-oxopentyl)- has not been detailed in the literature, studies on the functional groups present in the molecule, such as the nitrile group on a benzene ring, offer valuable parallels. For instance, a Density Functional Theory (DFT) study on the nickel-catalyzed thiolation of benzonitrile provides a clear example of transition state analysis. rsc.org This research explored the Gibbs free energy profile for the cross-coupling reaction, identifying the key intermediates and transition states. rsc.org

Below is a representative data table, adapted from a study on a benzonitrile derivative, illustrating how transition state energies are typically reported in computational studies.

| Step | Species | Relative Gibbs Energy (kcal/mol) |

|---|---|---|

| Initial State | Ni(0) Complex + Benzonitrile | 0.0 |

| Oxidative Addition | Transition State (OATS) | 17.3 |

| Intermediate 1 | Ni(II) Intermediate (I2) | -4.3 |

| Transmetalation | Transition State (TMTS) | -1.5 |

| Intermediate 2 | Ni(II) Intermediate (I4) | -28.9 |

| Reductive Elimination | Transition State (RETS) | -1.4 |

| Final Product Release | Final Complex (I6) | -9.4 |

This table illustrates the energy changes throughout a catalytic cycle. The transition states (OATS, TMTS, RETS) represent the energy barriers for each respective step. The rate-determining step would be the one with the highest energy barrier relative to the preceding intermediate.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal information about conformational changes, solvent effects, and the stability of molecular complexes.

Direct molecular dynamics simulations for Benzonitrile, 4-(1-oxopentyl)- were not found in the surveyed literature. However, MD simulations have been employed to study the behavior of other phenyl ketones. For example, research on cyclohexyl phenyl ketone confined within a host capsule utilized MD simulations to understand its conformational preferences and the resulting photochemical reactivity. rsc.org Such studies highlight how the environment can influence the structure and dynamics of a molecule. rsc.org

The following table provides an example of the kind of data that could be generated from an MD simulation study, in this case, showing hypothetical interaction energies between a phenyl ketone and different solvents.

| Solvent | Van der Waals Interaction (kcal/mol) | Electrostatic Interaction (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | -15.2 | -25.8 | -41.0 |

| Methanol (B129727) | -18.5 | -20.1 | -38.6 |

| Cyclohexane | -22.7 | -5.4 | -28.1 |

| Acetonitrile (B52724) | -17.9 | -28.3 | -46.2 |

This table illustrates how MD simulations can quantify the non-covalent interactions between a solute and its environment. The interaction energies are typically decomposed into van der Waals and electrostatic components, providing a detailed picture of the intermolecular forces at play.

Role in Catalysis and Coordination Chemistry of Benzonitrile Containing Compounds

Ligand Design and Metal Complexation

The design of ligands is a cornerstone of developing novel catalytic reactions. Benzonitrile (B105546) derivatives are of particular interest due to the electronic influence of the nitrile moiety.

The benzonitrile group functions as an electron-acceptor or π-acceptor ligand. sci-hub.senih.govchemrxiv.org This characteristic is crucial in many catalytic cycles, particularly those involving transition metals like nickel. The 4-(1-oxopentyl) group, being an acyl group, is electron-withdrawing, which further enhances the electron-acceptor nature of the benzonitrile ligand. This property is vital for promoting key steps in catalytic cycles, such as reductive elimination. sci-hub.senih.govchemrxiv.org

The electron-withdrawing nature of the substituent on the benzonitrile ring can be correlated with its effect on the catalytic reaction. For instance, in Ni-catalyzed cross-coupling reactions, electron-deficient ligands are often preferred as they can accelerate the reductive elimination step, which is frequently the product-forming step of the catalytic cycle.

Table 1: Electronic Properties of Substituted Benzonitrile Ligands and Their Catalytic Implications

| Substituent at 4-position | Electronic Effect | Implication in Catalysis |

| -H (Benzonitrile) | Neutral | Baseline π-acceptor ligand. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Enhances π-acceptor ability, promotes reductive elimination. |

| -OCH₃ (Methoxy) | Electron-Donating | Reduces π-acceptor ability. |

| -C(O)(CH₂)₃CH₃ (1-oxopentyl) | Electron-Withdrawing | Increases π-acceptor character, favoring reductive elimination and stabilizing low-valent metal centers. |

The presence of an electron-withdrawing group like the 4-(1-oxopentyl) substituent on the benzonitrile ring enhances this stabilizing effect. This increased stabilization can prevent catalyst decomposition and favor the desired catalytic pathway over side reactions like β-hydride elimination. sci-hub.senih.govchemrxiv.org

Catalytic Transformations Utilizing Benzonitrile Scaffolds

The unique electronic properties of benzonitrile ligands have been harnessed in a variety of catalytic transformations.

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Benzonitrile-containing ligands have been specifically designed for challenging Ni-catalyzed arylations. sci-hub.senih.govscholaris.ca In these reactions, the electron-accepting benzonitrile ligand plays a crucial role in promoting the reductive elimination of the desired product from the Ni(II) intermediate. sci-hub.senih.govthieme-connect.com For instance, in the arylation of α-magnesiated nitriles, a bidentate benzonitrile-containing ligand was shown to be highly effective. sci-hub.sechemrxiv.orgthieme-connect.com

While direct studies on Benzonitrile, 4-(1-oxopentyl)- in this context are not widely reported, its electron-withdrawing nature suggests it would be a competent ligand for such transformations, potentially enhancing the rate and selectivity of the arylation.

Decyanation-metalation is a key process for the generation of nucleophiles from readily available nitrile compounds. sci-hub.senih.govarkat-usa.org This process, often followed by a cross-coupling reaction, allows for the synthesis of complex molecules. For example, disubstituted malononitriles can undergo decyanation–metalation to form α-anions, which can then participate in Ni-catalyzed arylation to produce valuable quaternary α-arylnitriles. sci-hub.senih.govarkat-usa.org The design of ligands that facilitate both the stability of the catalyst and the efficiency of the subsequent arylation is critical. Benzonitrile-based ligands have proven effective in this regard. sci-hub.sechemrxiv.orgthieme-connect.com

Table 2: Role of Benzonitrile Ligands in Catalytic Processes

| Catalytic Process | Role of Benzonitrile Ligand | Example Reaction |

| Ni-Catalyzed Arylation | Promotes reductive elimination, stabilizes Ni(0). sci-hub.senih.gov | α-Arylation of tertiary nitriles. sci-hub.sescholaris.ca |

| Decyanation-Metalation | Facilitates subsequent cross-coupling. sci-hub.senih.gov | Accessing quaternary α-arylnitriles from malononitriles. nih.govarkat-usa.org |

Coordination Complex Formation and Reactivity as Synthetic Intermediates

Benzonitrile and its derivatives, including Benzonitrile, 4-(1-oxopentyl)-, can form coordination complexes with various transition metals. atamanchemicals.comatamankimya.com These complexes are often used as valuable synthetic intermediates. A well-known example is bis(benzonitrile)palladium(II) chloride, PdCl₂(PhCN)₂. atamanchemicals.comatamankimya.com

The benzonitrile ligands in these complexes are typically labile and can be readily displaced by stronger ligands, such as phosphines or N-heterocyclic carbenes. atamanchemicals.comatamankimya.com This lability makes benzonitrile complexes excellent precursors for the in-situ generation of catalytically active species. The solubility of these complexes in common organic solvents is another practical advantage. atamanchemicals.com The specific properties of the coordination complex, such as its stability and reactivity, can be modulated by the substituents on the benzonitrile ring. The 4-(1-oxopentyl) group, with its ketone functionality, could potentially offer additional coordination sites or influence the solubility and electronic properties of the resulting metal complex.

Advanced Applications in Materials Science and Engineering

Utilization as Precursors for Polymer Synthesis

The chemical architecture of Benzonitrile (B105546), 4-(1-oxopentyl)- makes it a valuable monomer or precursor in the synthesis of various polymers. smolecule.com The presence of the nitrile (C≡N) and carbonyl (C=O) functional groups allows for its participation in a range of polymerization reactions, leading to materials with tailored properties. smolecule.com

One of the primary polymerization pathways involves the nitrile group. Nitrile groups can be converted into amines through reduction, which can then be reacted with dicarboxylic acids or their derivatives to form polyamides. smolecule.comchemguide.co.ukscielo.br Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. scielo.br The synthesis of polyamides often involves condensation polymerization, where monomers with amine and carboxylic acid functionalities react, eliminating a small molecule like water. chemguide.co.uk The specific structure of Benzonitrile, 4-(1-oxopentyl)-, with its aromatic ring, can contribute to the rigidity and thermal stability of the resulting polyamide chain.

Furthermore, the carbonyl group of the pentanoyl chain can also be a site for polymerization. For instance, it can undergo reactions to form polymers with unique architectures. The ability to participate in different polymerization schemes highlights the compound's versatility as a building block for novel polymeric materials. smolecule.com

The synthesis of specialized polyamides can be achieved through solution polycondensation reactions. mdpi.com In a typical process, a diamino compound is reacted with a diacid chloride in a solvent like N-methyl-2-pyrrolidone (NMP) with a catalyst such as lithium chloride. mdpi.com This method allows for the formation of high-molecular-weight polymers under controlled conditions. The resulting polyamides can exhibit desirable properties such as good solubility in organic solvents and high thermal stability. scielo.br

The following table summarizes the potential role of Benzonitrile, 4-(1-oxopentyl)- in polymer synthesis:

| Polymer Type | Relevant Functional Group | Potential Polymerization Reaction |

| Polyamides | Nitrile (after reduction to amine) | Condensation polymerization with diacids |

| Specialty Polymers | Carbonyl | Various addition or condensation reactions |

Integration into Functional Materials Development

The unique combination of a polar nitrile group and a nonpolar alkyl chain in Benzonitrile, 4-(1-oxopentyl)- makes it a candidate for the development of various functional materials, particularly in the realms of liquid crystals and organic semiconductors.

Liquid Crystals:

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules in a liquid crystal phase can flow like a liquid, but their molecules may be oriented in a crystal-like way. The molecular shape and polarity of Benzonitrile, 4-(1-oxopentyl)- are conducive to forming liquid crystalline phases. The rigid benzonitrile core provides structural anisotropy, while the flexible pentyl chain can influence the packing and transition temperatures of the liquid crystal phases. ossila.com

For instance, similar cyanobiphenyl compounds, like 4'-Pentyl-4-biphenylcarbonitrile (5CB), are well-known nematic liquid crystals at room temperature. ossila.com The cyano group contributes to a large dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs). The alkyl chain length affects the mesomorphic range (the temperature range in which the liquid crystal phase exists). ossila.com By analogy, Benzonitrile, 4-(1-oxopentyl)- could be explored as a component in liquid crystal mixtures to modulate properties such as clearing point, viscosity, and dielectric anisotropy. The introduction of chirality to liquid crystal systems can induce new phases with helical superstructures. researchgate.net

Organic Semiconductors:

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. vt.edu They are of great interest for applications in flexible electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). vt.edueuropean-mrs.com The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. sigmaaldrich.com

The conjugated π-system of the benzonitrile unit in Benzonitrile, 4-(1-oxopentyl)- provides a pathway for charge transport, a key requirement for semiconductor behavior. vt.edu The pentanoyl group can influence the material's solubility, film-forming properties, and molecular organization in the solid state. These factors are critical for achieving high charge carrier mobility and device efficiency. sigmaaldrich.com The ability to tailor the chemical structure of organic semiconductors allows for the fine-tuning of their electronic properties for specific applications. frontiersin.org

Research in organic semiconductors focuses on designing novel molecules with improved properties and functions, optimizing device engineering, and integrating these materials onto various substrates. researchgate.net Benzonitrile, 4-(1-oxopentyl)- could serve as a building block or a functional additive in the development of new organic semiconductor materials. Its structure could be modified to enhance π-π stacking and improve intermolecular charge transport.

Role as Specialty Solvents in Polymer and Resin Processing

The selection of an appropriate solvent is critical in polymer and resin processing, affecting dissolution, viscosity, and final material properties. sigmaaldrich.com Benzonitrile, 4-(1-oxopentyl)-, due to its chemical structure, can act as a specialty solvent in specific applications.

The presence of both a polar benzonitrile group and a less polar alkyl ketone chain gives the molecule a moderate polarity. This dual character can be advantageous for dissolving a range of polymers and resins. The benzonitrile moiety is known to be a good solvent for a variety of materials, including some resins and polymers. atamanchemicals.com

The solubility of a polymer in a given solvent is a complex phenomenon influenced by factors such as molecular weight, crystallinity, and temperature. sigmaaldrich.com A general principle for predicting solubility is the "like dissolves like" rule, which can be quantified using solubility parameters. sigmaaldrich.compressbooks.pub Solvents with solubility parameters similar to that of the polymer are likely to be effective.

The following interactive table provides a general guide to the solubility of various polymer classes in different types of solvents. While Benzonitrile, 4-(1-oxopentyl)- is not explicitly listed, its properties can be inferred from its constituent functional groups. Its aromatic nitrile component suggests it might be a good solvent for polymers that dissolve in other aromatic or nitrile-containing solvents.

| Polymer Repeating Unit | Solvents |

| Acrylonitrile | Ethylene (B1197577) carbonate, Sulfuric acid |

| Polyamide (Nylon 6) | m-Cresol, Formic acid |

| Poly(methyl methacrylate) | Aromatic hydrocarbons, Ketones, Esters |

| Polystyrene | Aromatic hydrocarbons, Ketones |

This table is for preliminary guidance; experimental verification is recommended for specific applications. kinampark.com

In resin processing, solvents are used to control the viscosity of the resin system, facilitate mixing with other components like curing agents and fillers, and to aid in the application process (e.g., coating or casting). After application, the solvent is typically evaporated. The volatility of Benzonitrile, 4-(1-oxopentyl)- would be a key factor in its suitability for such applications. Its relatively high molecular weight suggests it would be less volatile than common solvents like acetone (B3395972) or toluene (B28343), which could be beneficial in processes requiring slower evaporation rates.

Strategic Utility As Advanced Chemical Intermediates

Synthetic Building Blocks for Complex Organic Molecules

The reactivity of Benzonitrile (B105546), 4-(1-oxopentyl)- makes it a valuable component in the construction of more intricate organic structures. smolecule.com The presence of both a ketone and a nitrile group allows for a wide range of chemical modifications. smolecule.com For instance, the ketone's carbonyl group can undergo nucleophilic addition reactions, leading to the formation of alcohols and other derivatives. smolecule.com Simultaneously, the nitrile group can be reduced to form primary amines or hydrolyzed to produce carboxylic acids. smolecule.com

This versatility is further demonstrated by its use as a precursor in the synthesis of various derivatives. The core benzonitrile structure can be modified through reactions like alkylation, carbonylation, and Grignard reactions to create a library of related compounds with tailored properties. smolecule.com These derivatives are instrumental in developing new materials and molecules with specific functionalities. chemimpex.com The ability to introduce diverse functional groups through reactions at either the ketone or nitrile positions makes Benzonitrile, 4-(1-oxopentyl)- a strategic starting material for multi-step syntheses. chemimpex.com

Intermediates in Pharmaceutical Research and Development

The application of Benzonitrile, 4-(1-oxopentyl)- as an intermediate is particularly significant in the pharmaceutical industry. ontosight.aismolecule.com Its structural motifs are found in various biologically active compounds, making it a key component in the synthesis of potential drug candidates. chemimpex.com

Contribution to Complex Drug Scaffold Construction (e.g., N-(1-oxopentyl) group in Valsartan synthesis)

A notable example of its utility is in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat hypertension. newdrugapprovals.orgnih.govbeilstein-journals.org The N-(1-oxopentyl) group, a crucial part of the Valsartan molecule, can be introduced using an intermediate derived from Benzonitrile, 4-(1-oxopentyl)-. newdrugapprovals.orgnih.govsigmaaldrich.com

In several patented synthetic routes for Valsartan, a key step involves the acylation of an L-valine derivative with n-valeryl chloride. nih.govgoogle.comwipo.int While not a direct reaction of Benzonitrile, 4-(1-oxopentyl)-, the "1-oxopentyl" moiety is a central feature. In some synthetic strategies for Valsartan and related biphenyl (B1667301) tetrazole antagonists, a key intermediate is N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester. nih.govgoogle.com This intermediate contains the essential N-pentanoyl (or N-(1-oxopentyl)) group. The synthesis of this intermediate often starts from simpler materials and builds the biphenyl structure, followed by the addition of the valine and pentanoyl groups. beilstein-journals.orgderpharmachemica.com

| Intermediate | Role in Valsartan Synthesis | Key Reaction |

|---|---|---|

| N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester | Precursor to the acylated intermediate | Acylation with n-valeryl chloride |

| N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester | Contains the N-(1-oxopentyl) group and the cyanobiphenyl scaffold | Conversion of the cyano group to a tetrazole ring |

Precursors for Probing Structure-Activity Relationships in Biologically Relevant Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. collaborativedrug.com These studies involve synthesizing a series of derivatives of the active molecule to understand how specific structural modifications influence its interaction with a biological target. collaborativedrug.comnih.gov Benzonitrile, 4-(1-oxopentyl)- and its derivatives can serve as valuable precursors in such studies. ontosight.aiossila.com

By systematically modifying the benzonitrile or the pentanoyl portion of the molecule, researchers can create a library of compounds for biological screening. researchgate.netnih.gov For example, altering the length of the alkyl chain, introducing substituents on the benzene (B151609) ring, or converting the nitrile group to other functional groups can provide insights into the structural requirements for a desired biological effect, such as antimicrobial or anticancer activity. ontosight.airesearchgate.netnih.gov The resulting data helps in designing more potent and selective drug candidates. nih.govnih.gov The versatility of the benzonitrile scaffold allows for the exploration of a wide chemical space, which is crucial for successful SAR investigations. pharmalego.commdpi.com

| Structural Modification | Potential Impact on Biological Activity | Example Application |

|---|---|---|

| Varying the length of the alkyl chain | Altering lipophilicity and binding pocket interactions | Optimization of enzyme inhibitors |

| Substitution on the benzene ring | Modifying electronic properties and steric interactions | Enhancing receptor binding affinity |

| Conversion of the nitrile group | Introducing new hydrogen bonding capabilities or charge | Improving pharmacokinetic properties |

Role in Agrochemical Synthesis Pathways

The utility of benzonitrile derivatives extends to the agrochemical sector, where they serve as intermediates in the synthesis of pesticides, including herbicides, insecticides, and fungicides. alzchem.comsolubilityofthings.comepa.gov The specific structural features of these compounds can be tailored to target particular pests or weeds. alsglobal.euniphm.gov.in

Analytical Methodologies for Chemical Analysis and Process Monitoring

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. iitg.ac.in This is achieved through the differential partitioning of analytes between a stationary phase and a mobile phase. iitg.ac.in

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. xula.edu In GC, the mobile phase is an inert gas, and the stationary phase is typically a high-boiling-point liquid coated on a solid support or the inner wall of a capillary tube. xula.edu The separation is based on the differential partitioning of compounds between the gaseous mobile phase and the liquid stationary phase. xula.edu

For compounds like Benzonitrile (B105546), 4-(1-oxopentyl)-, which may not be sufficiently volatile, a derivatization step is often necessary to increase their volatility and thermal stability. thermofisher.com Common derivatization techniques include methoximation of carbonyl groups and silylation of polar functional groups. thermofisher.com

The primary metric in GC is the retention time (t_R), which is the time it takes for a compound to travel from the injector to the detector. phenomenex.com This time is characteristic of a specific compound under a given set of experimental conditions and is used for qualitative identification. xula.eduphenomenex.com Factors that influence retention time include the nature of the stationary phase, column temperature, and carrier gas flow rate. phenomenex.comshimadzu.bg For instance, a compound's retention time will be longer on a stationary phase with a similar polarity due to stronger interactions. phenomenex.com

GC is frequently coupled with a mass spectrometer (MS) for detection, a technique known as GC-MS. emerypharma.com This combination provides high separation power, reproducible retention times, and sensitive detection, allowing for robust quantification and compound identification through spectral libraries like NIST. thermofisher.comemerypharma.com

Table 1: Illustrative GC Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

|---|---|

| Column Type | DB-624, DB-1, DB-WAX |

| Oven Program | 40°C for 5 min, then ramp to 260°C at 10°/min, hold for 3 min |

| Carrier Gas | Helium at 30 cm/sec |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C (FID) |

This table presents typical parameters and is not specific to Benzonitrile, 4-(1-oxopentyl)- as direct experimental data was not found.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. asianjpr.com It utilizes a liquid mobile phase to move the sample through a column packed with a solid stationary phase. asianjpr.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. asianjpr.com

For the analysis of Benzonitrile, 4-(1-oxopentyl)-, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). globalresearchonline.netchromtech.com

Method development in HPLC involves optimizing several parameters to achieve good separation (resolution), symmetrical peak shapes, and reasonable analysis times. globalresearchonline.net Key parameters include:

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to control the retention and selectivity of the separation. globalresearchonline.net Solvents like acetonitrile and methanol are common choices due to their miscibility with water and low UV cut-off points. globalresearchonline.net

pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical. asianjpr.com It is generally recommended to maintain the pH at least one unit away from the analyte's pKa to ensure it is either fully ionized or fully non-ionized, leading to better peak shape and reproducibility. asianjpr.com

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. unair.ac.id A balance must be struck to achieve adequate resolution in a practical timeframe. unair.ac.id

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times. mdpi.com

Detector Wavelength: A UV detector is commonly used for compounds containing chromophores. asianjpr.com The wavelength is selected to maximize the absorbance of the analyte of interest. mdpi.com

Table 2: Example HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

|---|---|

| Column | C18 |

| Mobile Phase | Isocratic or gradient mixture of water/buffer and acetonitrile/methanol |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 272 nm) |

| Injection Volume | 10-20 µL |

This table presents typical parameters and is not specific to Benzonitrile, 4-(1-oxopentyl)- as direct experimental data was not found.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive chromatographic technique used for the qualitative analysis of mixtures. chromtech.comsavemyexams.com It operates on the principle of differential adsorption, where components of a mixture are separated based on their affinity for the stationary phase and the mobile phase. chromtech.com The stationary phase is typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated onto a plate, and the mobile phase is a solvent or a mixture of solvents. chromtech.comsavemyexams.com

In a typical TLC analysis, the sample is spotted onto a baseline on the plate, which is then placed in a developing chamber containing the mobile phase. savemyexams.com As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. iitg.ac.inchromtech.com

The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org The Rf value is characteristic of a compound under specific conditions and can be used for identification purposes. libretexts.org Generally, less polar compounds travel further up the plate (higher Rf value) in a polar stationary phase/non-polar mobile phase system, as they have a lower affinity for the stationary phase. globalconference.info

For Benzonitrile, 4-(1-oxopentyl)-, which is a relatively polar molecule due to the nitrile and carbonyl groups, a stationary phase like silica gel would be appropriate. interchim.com The choice of mobile phase would depend on the desired separation, with a mixture of a non-polar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate) often being used to achieve optimal Rf values, typically between 0.3 and 0.7. interchim.comumass.edu

Table 3: General TLC System for Organic Compounds

| Component | Description |

|---|---|

| Stationary Phase | Silica gel (SiO₂) or Alumina (Al₂O₃) coated on glass, plastic, or aluminum plates |

| Mobile Phase | A single solvent or a mixture of solvents with varying polarities (e.g., hexane/ethyl acetate, toluene/acetone) |